molecular formula C17H30O4SSi B166195 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide CAS No. 127486-98-0

3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide

Cat. No. B166195
M. Wt: 358.6 g/mol
InChI Key: SRBPDRXRCOFPFO-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or proteins that are involved in disease processes.

Biochemical And Physiological Effects

3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. Additionally, it has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide in lab experiments is its potential to provide insights into the mechanisms of various diseases and disorders. Additionally, it has been found to be relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate its mechanism of action and to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies focusing on the safety and toxicity of this compound are also needed to ensure that it can be used safely in scientific research.

Synthesis Methods

The synthesis of 3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide involves the reaction of 2,3,3a,7a-tetrahydrobenzo(b)thiophene-5(4H)-one with triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The resulting product is then oxidized with m-chloroperbenzoic acid to obtain the desired compound.

Scientific Research Applications

3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

127486-98-0

Product Name

3-Triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide

Molecular Formula

C17H30O4SSi

Molecular Weight

358.6 g/mol

IUPAC Name

(3R,3aS,7aS)-1,1-dioxo-3-tri(propan-2-yl)silyloxy-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one

InChI

InChI=1S/C17H30O4SSi/c1-11(2)23(12(3)4,13(5)6)21-16-10-22(19,20)17-8-7-14(18)9-15(16)17/h7-8,11-13,15-17H,9-10H2,1-6H3/t15-,16-,17-/m0/s1

InChI Key

SRBPDRXRCOFPFO-ULQDDVLXSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CS(=O)(=O)[C@@H]2[C@H]1CC(=O)C=C2

SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CS(=O)(=O)C2C1CC(=O)C=C2

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CS(=O)(=O)C2C1CC(=O)C=C2

synonyms

3-triisopropylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide
3-TSTBTD

Origin of Product

United States

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